Desmosterol constitutes 1% of brain sterol and is catabolized to cholesterol by the enzyme 3-hydroxysterol 24-reductase (DHCR24). It is an intermediate in the Bloch branch of the cholesterol biosynthesis pathway. Desmosterol-d6 is a deuterated form of desmosterol.
Desmosterol-d6 is a labelled metabolite of Cholesterol. Desmosterol is an intermediate in the biosynthesis of cholesterol.
Desmosterol-d6
CAS No.: 1246298-67-8
Cat. No.: VC0196563
Molecular Formula: C27H38D6O
Molecular Weight: 390.67
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1246298-67-8 |
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Molecular Formula | C27H38D6O |
Molecular Weight | 390.67 |
IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |
SMILES | CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Appearance | Light Beige Solid |
Melting Point | 114-116°C |
Chemical Properties and Structure
Desmosterol-d6 shares the fundamental sterol structure of desmosterol, with specific modifications in the form of deuterium substitutions. The compound has a molecular formula of C27H44O and a molecular weight of 384.63766 g/mol . The chemical structure features a steroid nucleus with hydroxyl group at the C-3 position and double bonds at C-5 and C-24 positions. The six deuterium atoms are incorporated at positions 26 and 27 (specifically 26,26,26,27,27,27-d6), providing the mass difference that distinguishes it from natural desmosterol in analytical procedures.
Physical Properties
Desmosterol-d6 exhibits the following physical characteristics:
Physical Property | Value/Description |
---|---|
Appearance | Solid form; Off-White to Light Beige color |
Melting Point | 114-116°C |
Solubility | Slightly soluble in Chloroform and Methanol (improved with sonication) |
Recommended Storage | Refrigerated conditions |
These properties are critical for researchers handling the compound, as proper storage and solubilization techniques are essential for maintaining compound integrity and experimental reproducibility .
Analytical Applications
Role as an Internal Standard
The primary application of Desmosterol-d6 is as an internal standard for the quantitative analysis of desmosterol in biological samples. Internal standards are crucial in mass spectrometry-based analyses to account for variability in sample preparation, matrix effects, and instrument response. The deuterium labeling creates a mass shift that allows simultaneous detection of both the deuterated standard and the natural compound while maintaining nearly identical chemical behavior during extraction, chromatographic separation, and ionization processes.
In quantitative analysis, a known amount of Desmosterol-d6 is added to biological samples before extraction. After sample processing, the ratio of natural desmosterol to the deuterated internal standard is measured, allowing for accurate quantification of the natural compound . This approach compensates for loss of analyte during sample preparation and variations in instrument performance.
Methodologies for Quantification
Several analytical methods have been developed for the quantification of desmosterol using Desmosterol-d6 as an internal standard. These methods primarily involve chromatographic separation coupled with mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Traditional GC-MS methods for desmosterol quantification involve sample preparation steps including:
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Addition of Desmosterol-d6 to plasma samples (typically 1 μg D6-desmosterol added to 100 μl plasma)
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Alkaline hydrolysis (using 50% potassium hydroxide at 70°C for 60 minutes)
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Hexane extraction
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Derivatization to trimethylsilyl (TMS) ethers
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GC-MS analysis in selected ion monitoring (SIM) mode
Liquid Chromatography-Mass Spectrometry (LC-MS)
More recent analytical approaches utilize liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC/APCI-MS). This technique offers several advantages over GC-MS methods:
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No derivatization step is required
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Better separation of desmosterol from endogenous isomers
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Improved accuracy in desmosterol quantification
Research has demonstrated that LC-MS methods provide better purification of desmosterol compared to previously published GC methods and are more suitable for accurate plasma desmosterol measurement . This methodological advancement is particularly important for clinical studies investigating desmosterol as a potential biomarker.
Research Applications in Alzheimer's Disease
Desmosterol-d6 has played a crucial role in advancing our understanding of the relationship between desmosterol levels and Alzheimer's disease (AD). Several studies have utilized this deuterated standard to investigate changes in desmosterol concentration in AD patients.
Conflicting Findings in Brain Tissue Studies
Interestingly, studies of brain desmosterol levels have produced somewhat conflicting results compared to plasma analyses. Research examining brain tissue found:
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Lower proportion of desmosterol relative to other sterol intermediates in AD brain tissue compared to age-matched controls
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Changes in the pattern of C27 sterol intermediates in cholesterol synthesis, which may be influenced by neurosteroids such as progesterone
These findings suggest that the relationship between desmosterol and AD may be complex and potentially influenced by various factors including gene expression, steroid hormone levels, and possibly disease progression .
Supplier | Product Number | Product Name | Packaging | Price (USD) | Updated |
---|---|---|---|---|---|
Cayman Chemical | 26777 | 24-dehydro Cholesterol-d6 | 500μg | $121 | 2024/03/01 |
Cayman Chemical | 26777 | 24-dehydro Cholesterol-d6 | 1mg | $230 | 2024/03/01 |
TRC | D296862 | Desmosterol-d6 | 1mg | $245 | 2021/12/16 |
Proper storage of Desmosterol-d6 is essential to maintain its integrity. The compound should be stored under refrigerated conditions . For analytical applications, it is typically dissolved in suitable organic solvents such as chloroform or methanol, sometimes requiring sonication to enhance solubility.
Methodological Considerations
Sample Preparation Techniques
Effective sample preparation is crucial for accurate quantification of desmosterol using Desmosterol-d6 as an internal standard. Researchers have developed specific protocols for different biological matrices:
For plasma samples, the typical workflow includes:
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Addition of precise amount of Desmosterol-d6 to the plasma sample
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Hydrolysis of sterol esters through alkaline conditions
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Liquid-liquid extraction using hexane
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Concentration of the extract
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Analysis by either GC-MS (with derivatization) or LC-MS (without derivatization)
These procedures must be carefully controlled to ensure consistent recovery of both the internal standard and natural desmosterol, which is essential for accurate quantification.
Analytical Challenges and Solutions
Research has identified several challenges in desmosterol quantification that have been addressed through methodological improvements:
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Potential interference from structural isomers of desmosterol
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Overlap with other sterol intermediates, particularly 8-dehydrocholesterol
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Variable recovery during sample preparation
Improved chromatographic separation techniques have been developed to address these challenges. Particularly, LC-MS methods have demonstrated superior separation of desmosterol from interfering peaks compared to traditional GC-MS approaches . This methodological advancement is significant for clinical applications where accurate desmosterol quantification is essential.
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